molecular formula C16H16N4O2S B13653336 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B13653336
M. Wt: 328.4 g/mol
InChI Key: JZNBGEWDDFNQRE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolidinone class, characterized by a central five-membered ring with sulfur and nitrogen heteroatoms. Its structure includes a 1,3-dimethylpyrazole substituent at position 3 and a 4-methoxyphenylmethylidene group at position 3.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-14(9-19(2)18-10)20-15(21)13(17-16(20)23)8-11-4-6-12(22-3)7-5-11/h4-9H,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNBGEWDDFNQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N2C(=O)C(=CC3=CC=C(C=C3)OC)NC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazolidinone Core

The target compound’s structural analogs differ primarily in substituents on the imidazolidinone ring or the methylidene group. Key examples include:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituent at Position 3 Methylidene Group Modification Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 1,3-Dimethylpyrazol-4-yl 4-Methoxyphenyl C₁₇H₁₇N₃O₂S 339.41
3-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 4-Chlorophenyl 4-Methoxyphenyl C₁₇H₁₃ClN₂O₂S 344.82
3-[4-(Difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 4-(Difluoromethoxy)phenyl 4-Methoxyphenyl C₁₈H₁₅F₂N₂O₃S 401.39
3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one 3-Methoxyphenyl 4-Methoxyphenyl C₁₈H₁₇N₂O₃S 355.41
5-[(3,4-Dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one 4-Methylphenyl 3,4-Dichlorophenyl C₁₇H₁₂Cl₂N₂OS 379.26
Key Observations:
  • Electron-Withdrawing vs. The difluoromethoxy group () combines lipophilicity and metabolic stability, a contrast to the dimethylpyrazole’s planar aromaticity.
  • Methoxy Positional Isomerism :

    • The 3-methoxyphenyl analog () may exhibit altered solubility and binding affinity due to steric and electronic differences compared to the 4-methoxyphenyl group in the target compound.
  • Methylidene Group Modifications :

    • Substituting the 4-methoxyphenyl with a 3,4-dichlorophenyl group () introduces bulkier, more lipophilic character, which could influence membrane permeability.
Table 2: Functional Group Impact on Properties
Functional Group Modification Potential Impact Example Compound
1,3-Dimethylpyrazole Enhances π-π stacking and solubility in polar solvents. Target Compound
4-Chlorophenyl Increases electrophilicity; may improve binding to electron-rich targets.
Difluoromethoxy Boosts lipophilicity (logP) and resistance to oxidative metabolism.
3-Methoxyphenyl Alters hydrogen-bonding capacity and steric interactions.
  • Synthetic Accessibility :
    • The target compound’s dimethylpyrazole group may require multi-step synthesis compared to simpler aryl substituents (e.g., chlorophenyl in ).

Biological Activity

The compound 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a novel heterocyclic compound that has garnered attention for its biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a sulfanylideneimidazolidinone moiety. The molecular formula is C14H16N4OSC_{14}H_{16}N_4OS, with a molecular weight of approximately 288.37 g/mol. Its unique structural features contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 3-(1,3-Dimethylpyrazol-4-yl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one exhibit significant anticancer properties. In studies involving various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinoma, these compounds demonstrated potent cytotoxicity with IC50 values often below 4 µM .

Case Study: Cytotoxicity Assessment

In one study, several derivatives were assessed for their cytotoxic effects on human cancer cell lines:

CompoundCell LineIC50 (µM)
2aHCT1160.76
2bHT290.83
3eCa9-222.7

These findings suggest that the compound can induce apoptosis in cancer cells, characterized by caspase activation and mitochondrial membrane potential depolarization .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes crucial for cancer cell proliferation.
  • Receptor Interaction : It binds to various receptors involved in signaling pathways that regulate cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Induction : It increases ROS levels in cells, leading to oxidative stress and subsequent cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Pharmacokinetics and Toxicology

An evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds suggests favorable profiles with no significant violations of pharmacokinetic parameters. This enhances their potential for therapeutic applications .

Selectivity Index (SI)

The selectivity index is a crucial parameter in evaluating the safety and efficacy of anticancer agents. Compounds exhibiting high SI values indicate preferential toxicity towards cancer cells over normal cells, which is desirable in drug development.

CompoundSI Value
2a2440
2b21.044

These values highlight the potential for developing targeted therapies with reduced side effects .

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